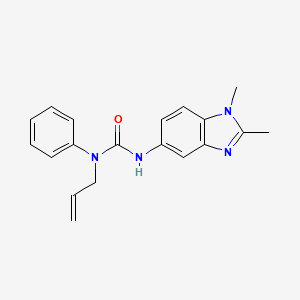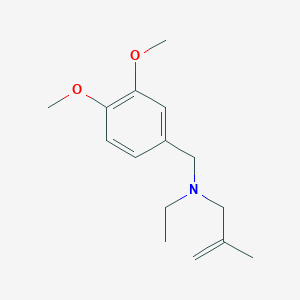![molecular formula C17H18N2O3S B5698278 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide, also known as AMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMPTA is a thioamide derivative of acetanilide and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX enzymes, 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
実験室実験の利点と制限
2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide is a relatively stable compound and can be easily synthesized in the laboratory. The compound is also readily available from various chemical suppliers. However, 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide has been found to exhibit low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide. One potential area of research is the development of novel 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide and its effects on various cellular pathways.
Conclusion:
In conclusion, 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use in the treatment of various diseases. While there are limitations to its use in certain experiments, 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide is a relatively stable compound that can be easily synthesized in the laboratory. Further studies are needed to fully understand the mechanism of action of 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide and its potential therapeutic applications.
合成法
The synthesis of 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide involves the reaction of 2-mercaptobenzoic acid with acetic anhydride to yield 2-acetylaminothiophenol. This compound is then reacted with 2-methoxyphenylacetic acid to produce 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide. The synthesis of 2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide is a straightforward process and has been described in detail in various scientific publications.
特性
IUPAC Name |
2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)18-14-8-4-6-10-16(14)23-11-17(21)19-13-7-3-5-9-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWKXMUGOZNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)

![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)


![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)
